molecular formula C18H16N4O4 B5140822 6-methyl-4-(3-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

6-methyl-4-(3-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B5140822
M. Wt: 352.3 g/mol
InChI Key: JWJKQMQXUBCOON-UHFFFAOYSA-N
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Description

6-Methyl-4-(3-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The presence of a nitrophenyl group and a tetrahydropyrimidine ring in its structure makes it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 6-methyl-4-(3-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction is usually carried out in ethanol as a solvent, and catalysts such as nano-cellulose/BF3/Fe3O4 can be used to enhance the reaction efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and halogens for halogenation. Major products formed from these reactions include amino derivatives and halogenated compounds.

Scientific Research Applications

6-Methyl-4-(3-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis. In cancer research, it has been shown to inhibit the activity of mitotic kinesin-5, a protein essential for cell division . The compound’s nitrophenyl group plays a crucial role in these interactions by facilitating binding to the target molecules.

Comparison with Similar Compounds

Similar compounds include other dihydropyrimidine derivatives such as:

Compared to these compounds, 6-methyl-4-(3-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-methyl-4-(3-nitrophenyl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-11-15(17(23)20-13-7-3-2-4-8-13)16(21-18(24)19-11)12-6-5-9-14(10-12)22(25)26/h2-10,16H,1H3,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJKQMQXUBCOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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